molecular formula C25H30N4O2S B2984349 2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894884-38-9

2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2984349
CAS No.: 894884-38-9
M. Wt: 450.6
InChI Key: ZCXNAOPFEKRUPR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene carboxamide class, characterized by a spirocyclic core that confers conformational rigidity. Key structural features include:

  • Propylthio substituent: A sulfur-containing alkyl chain influencing lipophilicity and steric interactions.
  • m-Tolyl (3-methylphenyl) carboxamide: Provides moderate steric bulk and hydrophobic interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-4-16-32-23-22(19-8-10-21(31-3)11-9-19)27-25(28-23)12-14-29(15-13-25)24(30)26-20-7-5-6-18(2)17-20/h5-11,17H,4,12-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXNAOPFEKRUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-(4-Methoxyphenyl), 3-(Propylthio), N-(m-Tolyl) C24H27N4O2S* ~450.60* Higher lipophilicity due to propylthio; moderate steric bulk from m-tolyl.
E972-0293 2-(4-Methoxyphenyl), 3-(Methylsulfanyl), N-(m-Tolyl) C23H26N4O2S 422.55 Reduced lipophilicity vs. target compound; smaller sulfur substituent.
E972-0266 2-(4-Methylphenyl), 3-(Methylsulfanyl), N-(2-Ethoxyphenyl) C24H28N4O2S 436.58 Ethoxy group increases solubility; methylphenyl reduces electronic effects.
CAS 894885-18-8 2-(4-Methoxyphenyl), 3-(Methylsulfanyl), N-(2,5-Dimethoxyphenyl) C24H26N4O4S 478.56 Dimethoxy groups enhance solubility but may reduce metabolic stability.

*Estimated based on structural analogs.

Key Observations:

Propylthio’s longer chain may enhance van der Waals interactions in hydrophobic binding pockets.

Aryl Group Modifications :

  • m-Tolyl (3-methylphenyl) in the target compound and E972-0293 balances steric hindrance and hydrophobicity, unlike the 2-ethoxyphenyl in E972-0266, which introduces polarity via an ether group .
  • N-(2,5-Dimethoxyphenyl) in CAS 894885-18-8 adds two methoxy groups, likely improving solubility but introducing steric clashes in tight binding sites .

Pharmacological and Structural Insights from Related Compounds

  • EGFR-Targeting Analogs : Compounds with quinazoline scaffolds (e.g., 8a, 8b in ) demonstrate that hydrogen bonding (e.g., with EGFR’s Met793) and steric fit are critical for activity. The target compound’s spirocyclic core may similarly restrict conformation to optimize target engagement .
  • Spirocyclic Piperazine Derivatives : highlights 1,3-diazaspiro[4.5]decane-2,4-diones with piperazine groups, showing that nitrogen positioning influences receptor selectivity. The target compound’s 1,4,8-triaza arrangement could offer unique selectivity profiles .

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